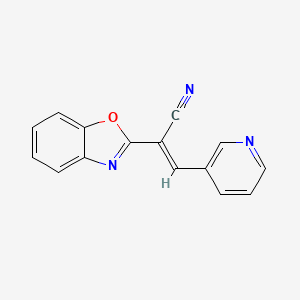

(2E)-2-(1,3-benzoxazol-2-yl)-3-(pyridin-3-yl)prop-2-enenitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds often involves the formation of benzoxazole and pyridine rings through condensation reactions, cycloadditions, or coupling reactions. For instance, the synthesis of similar molecules has been detailed through reactions involving carboxylic acid groups and double bonds, highlighting the importance of supramolecular structures formed through hydrogen bonding and π-π stacking interactions (Trujillo-Ferrara et al., 2004).

Molecular Structure Analysis

The molecular structure of compounds containing benzoxazole and pyridine units is often characterized by coplanar arrangements and orthogonality between certain groups, contributing to their unique physical and chemical properties. The strong hydrogen bonding and weak C-H...O interactions, along with π-π stacking, play a crucial role in stabilizing these structures and influencing their reactivity and functionality (Trujillo-Ferrara et al., 2004).

Chemical Reactions and Properties

Compounds with benzoxazole and pyridine moieties are known for their versatile reactivity, which can be attributed to the presence of reactive sites on both the benzoxazole and pyridine rings. They can undergo various chemical reactions, including cycloadditions, nucleophilic substitutions, and oxidative couplings, leading to a wide range of derivatives with diverse properties (El-Abadelah et al., 2018).

Wissenschaftliche Forschungsanwendungen

Molecular Structure and Supramolecular Interactions

The structure and supramolecular interactions of benzoxazole derivatives have been extensively studied. For example, the E and Z isomers of related benzoxazole compounds exhibit different coplanarity and orthogonal arrangements, which significantly influence their hydrogen bonding, weak C-H...O interactions, and π-π stacking interactions between oxazole and benzenoid rings. These interactions contribute to the observed supramolecular structures, providing insights into the design of molecular materials with tailored properties (Trujillo-Ferrara et al., 2004).

Synthetic Applications and Complex Formation

The compound and its related derivatives have been used in the synthesis of complex molecules and materials. For instance, benzoxazoles have been synthesized through reactions between pyridinecarboxaldehyde and substituted o-aminophenols, leading to borane complex derivatives with potential applications in medicinal chemistry and materials science (Jung et al., 1999). Furthermore, ruthenium monoterpyridine complexes with benzoxazole derivatives as ancillary ligands have been synthesized, showcasing their potential in photophysical and electrochemical applications (Singh et al., 2008).

Molecular Docking and Biological Evaluation

Novel benzoxazole derivatives have been synthesized and evaluated for their antimicrobial, antioxidant, and antitubercular activities. Molecular docking studies have shown that certain compounds exhibit potent interactions with biological receptors, highlighting the utility of benzoxazole derivatives in drug discovery and development (Fathima et al., 2021).

Eigenschaften

IUPAC Name |

(E)-2-(1,3-benzoxazol-2-yl)-3-pyridin-3-ylprop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9N3O/c16-9-12(8-11-4-3-7-17-10-11)15-18-13-5-1-2-6-14(13)19-15/h1-8,10H/b12-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAYJPLYGOMSMJT-XYOKQWHBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C(=CC3=CN=CC=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)N=C(O2)/C(=C/C3=CN=CC=C3)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-3-methyl-N-(4-nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2485822.png)

![N'-(5-(3,4-Dimethoxyphenyl)-2-methyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL)-N,N-dimethylimidoformamide](/img/structure/B2485835.png)

![(4Ar,5R,6aS,6bR,12aR,14bS)-10-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B2485837.png)

![4-[(4-Methylbenzoyl)amino]butanoic acid](/img/structure/B2485838.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2485841.png)